Acetohexamide

Descripción

Historical Context of Sulfonylurea Research and Development

The origins of sulfonylurea research trace back to the 1940s when the hypoglycemic effect of certain sulfonamide antibacterial drugs was serendipitously observed. In 1942, Marcel Janbon and colleagues in France noted that the compound 2254RP, a sulfanilamide (B372717) derivative later known as carbutamide, caused severe hypoglycemia in patients treated for typhoid bjd-abcd.comdiabetesonthenet.com. This observation sparked interest in the potential of these compounds for treating diabetes. August Loubatières, a physiologist, further investigated this effect in animal studies and provided evidence by 1946 that these agents stimulated insulin (B600854) secretion from the pancreas bjd-abcd.com.

This early research paved the way for the development of sulfonylureas specifically as glucose-lowering agents. The first sulfonylurea used to treat diabetes was carbutamide, introduced around 1956 bjd-abcd.comarchivesofmedicalscience.com. This was quickly followed by the introduction of several other first-generation compounds, including tolbutamide (B1681337), chlorpropamide (B1668849), tolazamide, and acetohexamide bjd-abcd.com. The development of these drugs marked a significant step in the pharmacological management of type 2 diabetes, offering an alternative to insulin therapy for some patients.

Significance of this compound in Diabetes Mellitus Research

This compound is recognized as a first-generation sulfonylurea agent utilized in research related to type 2 diabetes medchemexpress.com. It was among the early oral medications available for managing this condition, particularly in individuals whose blood glucose levels were not adequately controlled by diet alone wikipedia.org. Research into this compound contributed to the understanding of how sulfonylureas function to lower blood glucose. Its primary mechanism of action involves stimulating the release of insulin from the beta cells of the pancreas medchemexpress.compharmacompass.comdrugbank.com. This action is dependent on the presence of functional pancreatic beta cells capable of producing insulin drugbank.com.

Studies on this compound and other early sulfonylureas helped establish the concept of targeting insulin secretion as a therapeutic strategy for type 2 diabetes. Although newer medications have since been developed, research on this compound provided foundational knowledge about the sulfonylurea class and their interaction with pancreatic beta cells.

Evolution of Research Perspectives on this compound

Research perspectives on this compound have evolved significantly since its introduction. Initially, the focus was on its efficacy in lowering blood glucose and its role as an alternative to insulin. Early clinical studies, particularly from 1956 to 1995, primarily focused on fasting blood glucose levels as the main endpoint karger.com.

With the development of second-generation sulfonylureas in the 1970s and 1980s, which were designed for higher potency, the research landscape shifted bjd-abcd.com. These newer agents, such as glibenclamide, glipizide, and gliclazide, often superseded the first-generation drugs like this compound in routine clinical use bjd-abcd.comyouthmedicaljournal.com. However, research continued to explore specific aspects of this compound's behavior, such as its interaction with other substances and its binding characteristics.

More recent research has investigated the binding of this compound to glycated human serum albumin (HSA), a protein that can be modified by glucose in individuals with diabetes nih.gov. Studies using techniques like high-performance affinity chromatography have examined how increasing levels of HSA glycation, which can occur in diabetes, might affect this compound binding nih.gov. These studies have indicated that the binding of this compound to glycated HSA can be described by a two-site model involving both strong and weak affinity interactions nih.gov.

Research has also explored potential novel applications for this compound, moving beyond its traditional use in diabetes. For instance, a study identified this compound through a chemical screening approach for compounds that could improve the survival of cells with Xeroderma pigmentosum, a genetic disorder affecting DNA repair, after UV treatment sciencedaily.com. This research suggested a potential role for this compound in triggering a DNA repair mechanism independent of the nucleotide excision repair pathway sciencedaily.com. While this research was conducted in cell culture and has not been tested in patients, it illustrates the evolving perspectives and the potential for discovering new properties of existing compounds.

The understanding of the cellular mechanism of action of sulfonylureas, including this compound, was more fully determined in the late 1980s, identifying their binding to the sulfonylurea receptor (SUR1) and the subsequent closure of the inwardly rectifying K+-ATP channel (Kir6.2) bjd-abcd.com. This detailed understanding of the molecular target has further informed research into the effects and potential interactions of this compound.

Research continues to provide a deeper understanding of this compound's properties, its interactions at the molecular level, and potential applications beyond its historical use in diabetes management.

Research Findings on this compound Binding to Human Serum Albumin

Studies investigating the binding of this compound to human serum albumin (HSA), particularly in its glycated form, have provided detailed insights into these interactions. Using high-performance affinity chromatography, research has shown that this compound binds to glycated HSA with both high and low affinity interactions nih.gov.

| Binding Interaction | Average Association Equilibrium Constant (Ka) | Notes |

| High Affinity | 1.2 – 2.0 × 10⁵ M⁻¹ | Increased with higher glycation levels nih.gov |

Competition studies have indicated that this compound binds at both Sudlow sites I and II on glycated HSA nih.gov. The affinity at these sites can be affected by the level of glycation. For example, the Ka for this compound at Sudlow site I increased with minimal glycation but decreased back towards normal levels with higher glycation nih.gov. At Sudlow site II, the Ka initially decreased with minimal glycation before increasing with higher glycation levels nih.gov. These findings highlight the complexity of drug-protein binding in the context of conditions like diabetes, where protein glycation can occur.

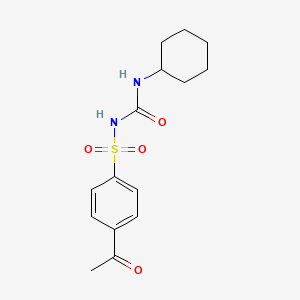

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-acetylphenyl)sulfonyl-3-cyclohexylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-11(18)12-7-9-14(10-8-12)22(20,21)17-15(19)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZSUPCWNCWDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Record name | ACETOHEXAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020007 | |

| Record name | Acetohexamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetohexamide is a white fluffy crystalline powder with almost no odor. (NTP, 1992), Solid | |

| Record name | ACETOHEXAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetohexamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014558 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), PRACTICALLY INSOL IN WATER & ETHER; SLIGHTLY SOL IN ALCOHOL & CHLOROFORM; SOL IN PYRIDINE & DILUTE SOLN OF ALKALI HYDROXIDES, INSOL IN ETHYL ACETATE; SPARINGLY SOL IN DIOXANE, Soluble in pyridine; slightly soluble in alcohol, chloroform. Insoluble in ether., In water, 0.00343 mg/l @ 37 °C, 4.83e-02 g/L | |

| Record name | ACETOHEXAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetohexamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETOHEXAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetohexamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014558 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from 90% aq ethanol, WHITE CRYSTALLINE POWDER | |

CAS No. |

968-81-0 | |

| Record name | ACETOHEXAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetohexamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=968-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetohexamide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetohexamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 968-81-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-acetyl-N-[(cyclohexylamino)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetohexamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetohexamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOHEXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGC8W08I6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETOHEXAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetohexamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014558 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

370 to 374 °F (NTP, 1992), 188-190 °C, 188 - 190 °C | |

| Record name | ACETOHEXAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetohexamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETOHEXAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3280 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetohexamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014558 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacological Investigations of Acetohexamide

Mechanism of Action at the Cellular and Molecular Level

The primary mechanism by which acetohexamide lowers blood glucose involves its interaction with pancreatic beta cells. patsnap.comwikipedia.orgdrugbank.com This interaction ultimately leads to increased insulin (B600854) secretion. patsnap.comwikipedia.orgdrugbank.com

Interaction with Pancreatic Beta-Cell ATP-Sensitive Potassium Channels (K_ATP)

This compound exerts its effects by binding to ATP-sensitive potassium (K_ATP) channels located on the cell membrane of pancreatic beta cells. patsnap.comwikipedia.orgdrugbank.com These channels play a crucial role in regulating insulin secretion. genome.jpmdpi.com The K_ATP channel is a complex composed of two types of subunits: an inwardly rectifying potassium channel subunit (Kir6.2) and a sulfonylurea receptor (SUR1). guidetopharmacology.orgguidetopharmacology.org this compound's binding targets this channel complex. patsnap.comwikipedia.orgdrugbank.com

Role of Sulfonylurea Receptor 1 (SUR1) Binding

Sulfonylureas, including this compound, bind to the sulfonylurea receptor 1 (SUR1) subunit of the K_ATP channel. drugbank.comguidetopharmacology.orgresearchgate.netpatsnap.com This binding is a key step in the mechanism of action. patsnap.comwikipedia.orgdrugbank.com Experimental studies, for example, using tritiated glibenclamide, have identified SUR1 (also known as ABCC8) as the high-affinity binding site for sulfonylureas. guidetopharmacology.orgguidetopharmacology.org

Impact on Membrane Potential and Calcium Ion Influx

The binding of this compound to the SUR1 subunit leads to the closure of the K_ATP channels. patsnap.comwikipedia.orgdrugbank.comguidetopharmacology.org Normally, these channels facilitate a tonic outflux of potassium ions, contributing to the negative resting membrane potential of the beta cell. drugbank.com By blocking this potassium efflux, this compound causes the cell membrane to depolarize, meaning the electrical potential across the membrane becomes more positive. wikipedia.orgdrugbank.comsemanticscholar.org This depolarization subsequently opens voltage-gated calcium channels in the beta cell membrane. patsnap.comwikipedia.orgdrugbank.com The opening of these channels allows an influx of calcium ions into the cell. patsnap.comwikipedia.orgdrugbank.com

Modulation of Insulin Secretion and Granule Exocytosis

The increase in intracellular calcium concentration ([Ca²⁺]ᵢ) is a critical signal for triggering insulin secretion. patsnap.comwikipedia.orgdrugbank.comgenome.jpmdpi.com Elevated calcium levels promote the movement and fusion of insulin-containing secretory granules with the beta cell membrane. patsnap.comwikipedia.orgdrugbank.comgenome.jpmdpi.com This process, known as exocytosis, results in the release of insulin into the bloodstream. patsnap.comwikipedia.orgdrugbank.comgenome.jpmdpi.com Therefore, this compound, by initiating this cascade of events starting with K_ATP channel closure and culminating in calcium influx, effectively stimulates the exocytosis of insulin granules. patsnap.comwikipedia.orgdrugbank.compatsnap.comresearchgate.net

Some research also suggests that sulfonylureas might influence insulin granule exocytosis through pathways involving Epac2/Rap1 signaling, potentially by affecting the readily releasable pool of insulin granules near the plasma membrane. nih.gov Studies comparing tolbutamide (B1681337) and gliclazide, other sulfonylureas, have indicated that both influx of Ca²⁺ via L-type Ca²⁺ channels and release of internal Ca²⁺ stores are necessary for maximal insulin secretion in response to their stimulation. purdue.edu

Comparative Pharmacodynamics

This compound is classified as a first-generation sulfonylurea. patsnap.comwikipedia.orgdrugbank.com Sulfonylureas differ in their potency, rate of absorption, duration of action, and binding characteristics to the beta cell receptor. drugbank.com this compound is considered an intermediate-acting sulfonylurea. drugbank.com

In terms of potency compared to other first-generation sulfonylureas, this compound has been reported to have one-third the potency of chlorpropamide (B1668849) and twice the potency of tolbutamide. drugbank.compharmacompass.com However, it is noted that similar hypoglycemic efficacy can be achieved with equipotent dosages of sulfonylureas. drugbank.compharmacompass.com

Second-generation sulfonylureas, such as glyburide (B1671678) (glibenclamide), glipizide, and glimepiride, generally exhibit higher potency compared to first-generation agents like this compound. nih.govresearchgate.net This increased potency is often associated with a more nonpolar or lipophilic side chain. nih.gov Studies assessing the relative affinities of various sulfonylurea ligands at the recombinant SUR1-Kir6.2 channel have shown a rank order of potency, with glyburide demonstrating higher affinity than this compound. nih.gov

Efficacy Comparisons with Other Sulfonylureas (e.g., Chlorpropamide, Tolbutamide)

Studies have compared the efficacy of this compound with other first-generation sulfonylureas, such as Chlorpropamide and Tolbutamide. While acknowledging differences in potency and duration of action, research indicates that similar hypoglycemic efficacy can be achieved with equipotent dosages of these sulfonylureas. drugbank.com

Early comparisons suggested that this compound, Chlorpropamide, and Tolbutamide, when administered at recommended doses, were more or less equally effective in lowering blood sugar, particularly in adult-onset, ketosis-resistant diabetic patients who retain some capacity for insulin production. bmj.com

However, there are distinctions in their pharmacokinetic profiles that influence their clinical application and comparative efficacy over time. Chlorpropamide, for instance, has a significantly longer half-life and duration of action compared to this compound and Tolbutamide. scite.aiannualreviews.org This difference in duration means this compound and Tolbutamide typically require divided daily doses, while Chlorpropamide can often be administered as a single daily dose. scite.aiannualreviews.org Despite these differences in duration, maximal dosages of first-generation sulfonylureas, including this compound, Tolbutamide, and Chlorpropamide, have been reported to have approximately equal hypoglycemic potency in terms of their capacity to lower blood sugar. annualreviews.org

Some research has noted that while this compound's duration of hypoglycemic effect is intermediate between that of Tolbutamide and Chlorpropamide, it is considerably shorter than that of Chlorpropamide. scite.ai This shorter duration with this compound may be associated with a potentially lower frequency of hypoglycemic episodes compared to Chlorpropamide, although comparative studies have shown varying results regarding the incidence of hypoglycemia. scite.aiannualreviews.orgohsu.edu

A systematic review comparing oral hypoglycemic drugs in type 2 diabetes found no difference in efficacy within or between sulfonylureas and non-sulfonylurea secretagogues in most trials. ohsu.edu Specifically, good quality evidence suggested that Chlorpropamide and Glyburide were similar in lowering HbA1c, with a small advantage noted for Chlorpropamide. ohsu.edu However, this review indicated poor evidence comparing Tolbutamide, Tolazamide, or Nateglinide to other drugs in the class regarding their ability to reduce HbA1c levels. ohsu.edu

Relative Potency Analysis

Relative potency analysis among first-generation sulfonylureas reveals differences in the amount of drug required to achieve a comparable effect. This compound is reported to have approximately one-third the potency of Chlorpropamide. drugbank.com Conversely, this compound is considered to be twice as potent as Tolbutamide. drugbank.com

This means that a lower dose of Chlorpropamide is needed to achieve the same blood glucose-lowering effect as this compound, and a higher dose of Tolbutamide is required compared to this compound. Despite these differences in potency by weight, studies suggest that similar hypoglycemic efficacy is observed when equipotent doses are administered. drugbank.com

The differences in potency among sulfonylureas are attributed, in part, to variations in their chemical structures, which influence factors such as protein binding and metabolism. Second-generation sulfonylureas, for instance, generally exhibit higher activity by weight compared to first-generation agents, allowing for lower dosages. wikipedia.orgnih.gov This increased potency in second-generation drugs is often linked to a more nonpolar or lipophilic side chain. researchgate.net While this compound and other first-generation sulfonylureas have significant binding to human serum albumin (HSA), second-generation sulfonylureas tend to have a higher binding affinity for HSA. nih.govtaylorandfrancis.commdpi.com

Based on the available information, the relative potencies can be summarized as follows:

| Sulfonylurea | Relative Potency (compared to this compound) |

| Chlorpropamide | Approximately 3 times more potent |

| This compound | 1 |

| Tolbutamide | Approximately 0.5 times less potent |

It is important to note that while potency refers to the amount of drug needed for an effect, efficacy refers to the maximal effect a drug can produce. Research indicates that while potencies differ, the maximal hypoglycemic efficacy achieved with optimal doses of first-generation sulfonylureas is considered to be comparable. drugbank.comannualreviews.org

Pharmacokinetic and Metabolic Research

Absorption and Systemic Availability Studies

Orally administered acetohexamide is reported to be almost completely absorbed from the gastrointestinal tract. researchgate.net Following oral administration, the drug can appear in the blood within 30 minutes, with peak levels typically occurring between 3 to 5 hours. researchgate.net Studies involving single oral doses of 1 g of this compound have shown mean peak blood levels of approximately 47 mcg/ml for the parent compound. researchgate.net

Distribution Profile and Protein Binding Dynamics

This compound is known to bind extensively to plasma proteins, with reported binding percentages ranging from 65% to 90%. researchgate.netunboundmedicine.com This significant protein binding influences the drug's distribution throughout the body.

Binding to Human Serum Albumin (HSA)

Human Serum Albumin (HSA) is the most abundant protein in human plasma and serves as a major transport protein for many endogenous and exogenous compounds, including drugs like this compound. nih.govmdpi.com this compound binds tightly to HSA. nih.govnih.gov Studies have demonstrated that this binding occurs at both Sudlow sites I and II on the HSA molecule. nih.govmdpi.com Equilibrium constants for this compound binding to normal HSA at 37°C have been reported in the range of 4.2 × 104 to 1.3 × 105 M−1. nih.gov The binding of drugs to HSA is a critical factor affecting their pharmacologic properties and influencing the free fraction of the drug available in the blood. nih.govmdpi.com

Influence of HSA Glycation on Binding Affinity

Non-enzymatic glycation of HSA, a process that can occur in conditions like diabetes, can affect the binding of some drugs to this protein. nih.govnih.gov High-performance affinity chromatography has been used to examine the changes in this compound-HSA binding as the glycation of HSA increases. nih.govnih.gov These studies indicate that the binding of this compound to glycated HSA can be described by a two-site model involving both strong and weak affinity interactions. nih.govnih.gov The average association equilibrium constant for the high-affinity interactions with glycated HSA has been observed to be in the range of 1.2–2.0 × 105 M−1 and can increase with increasing glycation levels that might be found in advanced diabetes. nih.govnih.gov

Site-specific binding studies have shown that this compound binds at both Sudlow sites I and II on glycated HSA. nih.govnih.gov The association constant for this compound at Sudlow site I showed an initial increase with minimal glycation before decreasing back towards near-normal values at higher glycation levels. nih.govnih.gov Conversely, the association constant at Sudlow site II initially decreased with minimal glycation and then increased with increasing glycation. nih.govnih.gov These findings highlight the complex impact of glycation on this compound-HSA interactions and the importance of conducting both frontal analysis and site-specific binding studies. nih.govnih.gov

Competitive Binding Interactions with Endogenous Ligands and Other Compounds

The binding of drugs to HSA can be affected by competition for binding sites with co-administered drugs or endogenous compounds. nih.gov HSA binds many endogenous and exogenous compounds at its various binding sites, acting as the major transport protein in circulation. nih.gov L-tryptophan, an endogenous ligand, has been shown to exhibit direct competition with this compound for binding sites on glycated HSA, similar to observations with normal HSA. nih.gov Fatty acids are also significant endogenous ligands that bind to HSA, and their presence can influence the binding of other compounds. mdpi.commdpi.com Studies have shown that the presence of both saturated and unsaturated fatty acids can disturb the binding of this compound to glycated albumin. mdpi.comfao.org this compound binds more strongly to defatted albumin compared to albumin in the presence of fatty acids. mdpi.comfao.org This competitive binding between this compound and fatty acids for albumin sites can impact the concentration of free drug fraction and, consequently, its therapeutic effect. mdpi.comfao.org

Biotransformation and Metabolite Characterization

This compound undergoes extensive metabolism, primarily in the liver. unboundmedicine.comdrugbank.com Biotransformation pathways are generally divided into Phase I and Phase II reactions, aiming to make compounds more polar for excretion. nih.govslideshare.net

Hepatic Metabolism and Reductive Pathways

The major metabolic pathway for this compound involves the reductive conversion of its acetyl group to a secondary alcohol, forming the principal active metabolite, hydroxyhexamide (B1662111). unboundmedicine.comdrugbank.comdiabetesjournals.orgdiabetesjournals.orgnih.gov This reduction primarily occurs in the liver. unboundmedicine.comdrugbank.com Hydroxyhexamide is known to exhibit greater hypoglycemic potency than this compound itself and is believed to be responsible for prolonged hypoglycemic effects. drugbank.com

Studies using this compound-C-14 have helped elucidate the metabolic fate of the drug. diabetesjournals.orgdiabetesjournals.org In humans, approximately 65% of the urinary metabolites recovered consist of L-hydroxyhexamide. diabetesjournals.orgdiabetesjournals.org Other metabolites found in urine include 4-trans-hydroxythis compound, 4-trans-hydroxyhydroxyhexamide, and small quantities of other hydroxylated isomers, along with some unchanged this compound. diabetesjournals.orgdiabetesjournals.org

The reduction of the carbonyl group in this compound is catalyzed by reductase enzymes. nih.govresearchgate.net Carbonyl reductase activity for this compound has been observed in human erythrocytes, suggesting a potential role for extrahepatic metabolism, although hepatic activity is significantly higher. nih.gov Enzymes involved in carbonyl reduction reactions include members of the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies. researchgate.net Specifically, AKR1C isoforms, such as AKR1C1, AKR1C2, and AKR1C3, have been implicated in catalyzing the reduction of drugs containing a carbonyl group, including this compound. researchgate.net

The half-life of the parent compound, this compound, is relatively short, averaging around 1.3 to 1.6 hours. unboundmedicine.comdrugbank.comdiabetesjournals.orgdiabetesjournals.org The active metabolite, hydroxyhexamide, has a longer half-life, approximately 4.6 to 6 hours, contributing to the drug's duration of action. unboundmedicine.comdrugbank.comdiabetesjournals.orgdiabetesjournals.org

Urinary recovery of radioactivity after oral doses of this compound-C-14 averages around 71.6% in twenty-four hours. diabetesjournals.orgdiabetesjournals.org Fecal excretion has also been observed, accounting for approximately 15% in one study. diabetesjournals.orgdiabetesjournals.org Biliary excretion is suggested as a secondary route of elimination for this compound and/or its metabolites, contributing to the radioactivity recovered in stools. diabetesjournals.orgdiabetesjournals.org

Identification and Pharmacological Activity of Primary Metabolites (e.g., Hydroxyhexamide)

This compound undergoes extensive metabolism in the liver. drugbank.comncats.iopharmacompass.comnih.gov The primary metabolic pathway involves the reduction of the acetyl group to a secondary alcohol, resulting in the formation of hydroxyhexamide. mdpi.comnih.gov Hydroxyhexamide is considered the major metabolite and is pharmacologically active, exhibiting greater hypoglycemic potency than the parent compound, this compound. drugbank.comncats.ionih.govselleckchem.commedchemexpress.comchemsrc.com This active metabolite is believed to be responsible for the prolonged hypoglycemic effects observed with this compound. drugbank.comncats.ionih.gov In humans, approximately 65% of the urinary metabolites of this compound are recovered as L-hydroxyhexamide. diabetesjournals.org Other urinary metabolites include 4-trans-hydroxythis compound and 4-trans-hydroxyhydroxyhexamide, along with small quantities of other hydroxylated isomers and unchanged this compound. diabetesjournals.org

Stereoselective Metabolism and Enantiomeric Purity of Metabolites

The metabolic reduction of this compound to hydroxyhexamide is a stereoselective process. Studies in rabbit liver cytosol have shown that the major metabolite isolated is (-)-hydroxyhexamide. nih.govjst.go.jp The enantiomeric purity of this (-)-hydroxyhexamide isolated from enzyme reaction mixtures in rabbit liver was determined to be almost 100%. nih.govjst.go.jp The metabolic reduction in rabbit liver cytosol appears to be catalyzed by enzymes exhibiting the same stereoselectivity. nih.govjst.go.jp Research in rats has indicated that the reductive biotransformation of this compound to hydroxyhexamide is reversible, while in rabbits, this process is irreversible. nih.gov Both S(-)-hydroxyhexamide and its enantiomer R(+)-hydroxyhexamide have been shown to exhibit a significant hypoglycemic effect and stimulate insulin (B600854) secretion from pancreatic beta-cells in hamster HIT T15 cells. researchgate.net

Role of Carbonyl Reductase in this compound Metabolism

Carbonyl reductase plays a significant role in the metabolism of this compound by catalyzing the reductive conversion of its acetyl group to a secondary alcohol, forming hydroxyhexamide. nih.govnih.gov This enzyme activity has been observed in various tissues, including the liver, kidney, heart, and erythrocytes. nih.govnih.govresearchgate.netjst.go.jp In human erythrocytes, carbonyl reductase activity for this compound has been detected, with measured KM and Vmax values. nih.gov This activity in erythrocytes is approximately 30% of that found in human liver cytosol. nih.gov Studies suggest that the carbonyl reductase activity in erythrocytes may be indicative of the activity in the liver. nih.gov Carbonyl reductase from rabbit liver and heart has been shown to catalyze the reduction of this compound. oup.comnih.govtandfonline.com The enzyme purified from rabbit heart is considered a novel this compound-reducing enzyme. oup.comnih.gov The activity of carbonyl reductase can be inhibited by various compounds, including certain nonsteroidal anti-inflammatory drugs and ketone-containing drugs. researchgate.nettandfonline.comnih.gov

Species Differences in Metabolic Pathways

Significant species differences exist in the metabolic reduction of this compound. nih.govresearchgate.netnih.gov Studies comparing the in vitro metabolic reduction in various species, including rabbits, guinea pigs, hamsters, rats, and mice, have shown variations in this compound reductase activity in liver and kidney tissues. researchgate.net The rabbit exhibited the highest this compound reductase activity in the cytosol of the liver and kidney. researchgate.net Differences in the sensitivity to specific inhibitors of cytosolic this compound reductase have also been observed between species like rabbits and rats. researchgate.net Furthermore, the reversibility of the reductive biotransformation of this compound to hydroxyhexamide varies between species, being reversible in rats and guinea pigs but irreversible in rabbits. nih.gov Differential pharmacokinetics of this compound have been noted in different rat strains, with microsomal carbonyl reductase playing a critical role. researchgate.net

Elimination Kinetics

This compound and its metabolites are primarily excreted by the kidneys. researchgate.net

Renal Clearance Mechanisms

Renal excretion is the main route of elimination for this compound and its metabolites. researchgate.netoup.com Approximately one-half to two-thirds of the drug is reported to be excreted in urine as the active metabolite, hydroxyhexamide. researchgate.net In individuals with normal renal and hepatic function, over 80% of the administered dose is excreted, largely as metabolites, within 24 hours. pharmacompass.com The renal clearance of drugs for which the kidney is the major elimination route can be affected by urine flow rate. 20.198.91 Accumulation of drugs and active metabolites that are primarily eliminated by the kidneys can occur with impaired kidney function. oup.com

Biliary Excretion and Fecal Elimination Pathways

While renal excretion is the primary route, biliary excretion represents a secondary route of elimination for this compound and/or its metabolites. diabetesjournals.orgresearchgate.net Fecal excretion has been observed, with one study reporting 15% fecal excretion of radioactivity following oral administration of 14C-labeled this compound in one patient. diabetesjournals.orgresearchgate.net Even after intravenous administration, urinary recovery was not 100%, suggesting biliary excretion contributes to the elimination. diabetesjournals.orgresearchgate.net The radioactivity not recovered in urine is likely excreted in the stools, potentially due to incomplete absorption and biliary excretion. diabetesjournals.org Biliary excretion is favored by metabolic reactions that increase the polarity and molecular weight of the drug, such as glucuronidation and glutathione (B108866) conjugation. 20.198.91

Table 1: Pharmacokinetic Parameters

| Parameter | Value (Human) | Source |

| Elimination Half-life (Parent) | 1.3 hours | drugbank.compharmacompass.comnih.gov |

| Elimination Half-life (Metabolite) | Approximately 5-6 hours | drugbank.compharmacompass.comnih.gov |

| Urinary Recovery (24 hours) | ~71.6% of radioactivity | diabetesjournals.orgresearchgate.net |

| Fecal Excretion | ~15% (in one patient) | diabetesjournals.orgresearchgate.net |

Table 2: this compound Reductase Activity in Human Erythrocytes

| Parameter | Value (Mean ± SD) | Substrate Concentration | Source |

| Activity | 6.10 ± 1.20 nmol/min/g Hb | 0.5 mM this compound | nih.gov |

| KM value | 0.70 ± 0.13 mM | pH 7.4 | nih.gov |

| Vmax | 9.19 ± 0.88 nmol/min/g Hb | pH 7.4 | nih.gov |

Half-Life Determination of Parent Compound and Active Metabolites

Pharmacokinetic studies of this compound in humans have focused on determining the elimination half-life of both the parent compound and its primary active metabolite, hydroxyhexamide. This compound is extensively metabolized in the liver to hydroxyhexamide, which is reported to exhibit greater hypoglycemic potency than the parent drug and is believed to contribute significantly to the prolonged hypoglycemic effects observed. drugbank.compharmacompass.comnih.govncats.io

Research utilizing isotopic dilution analysis (IDA) in human subjects has provided specific data regarding the half-lives. One study involving oral and intravenous administration of 14C-labeled this compound to normal and diabetic subjects determined the average half-life for this compound to be 1.6 hours, with a reported range of 0.8 to 2.4 hours. diabetesjournals.orgdiabetesjournals.org The same study found the average half-time for the principal metabolic product, hydroxyhexamide, to be 5.3 hours, with a range of 3.7 to 6.4 hours. diabetesjournals.orgdiabetesjournals.org The half-time for total radiocarbon (representing both parent drug and metabolites) was also reported as 5.3 hours, with a broader range of 3.5 to 11 hours. diabetesjournals.orgdiabetesjournals.org

Another source indicates the half-life of this compound as 1.3 hours, and the half-life of hydroxyhexamide as approximately 5-6 hours. drugbank.comvietmedix.com This aligns closely with the findings from the isotopic dilution analysis. diabetesjournals.orgdiabetesjournals.org Some data suggest a half-life for hydroxyhexamide ranging from 4.6 to 6 hours. unboundmedicine.com

These findings highlight the more prolonged presence of the active metabolite, hydroxyhexamide, in the body compared to the parent compound, this compound. The longer half-life of hydroxyhexamide is consistent with its role in contributing to the sustained hypoglycemic effect of this compound. drugbank.compharmacompass.comncats.io

The half-life of this compound is reported to be prolonged in cases of renal failure. researchgate.net

The following table summarizes the reported half-life data for this compound and hydroxyhexamide in humans:

| Compound | Average Half-Life (hours) | Reported Range (hours) |

|---|---|---|

| This compound | 1.3 - 1.6 | 0.8 - 2.4 |

| Hydroxyhexamide | 5.3 - 6 | 3.7 - 11 |

It is important to note that while the half-life provides a measure of the elimination rate, the duration of action of this compound and its metabolites may not be solely determined by drug levels. diabetesjournals.org

Data Table:

| Study/Source | This compound Half-Life (hours) | Hydroxyhexamide Half-Life (hours) | Notes |

|---|---|---|---|

| Isotopic Dilution Analysis (Average) diabetesjournals.orgdiabetesjournals.org | 1.6 | 5.3 | Range for this compound: 0.8-2.4 hrs; Range for Hydroxyhexamide: 3.7-6.4 hrs; Total radiocarbon: 5.3 hrs (3.5-11 hrs) |

| DrugBank Online drugbank.com | 1.3 | ~5-6 | Elimination half-life |

| PharmaCompass.com pharmacompass.com | 1.3 | ~5-6 | Elimination half-life |

| Davis's Drug Guide unboundmedicine.com | 1.3 | 4.6-6 | Up to 30 hrs in renal impairment for this compound |

| vietmedix.com vietmedix.com | 1.3 | ~5-6 | Elimination half-life |

| Inxight Drugs ncats.io | Not specified for parent | [5 to 6] (average) | Biological Half-life for metabolite |

| ResearchGate (citing nih.gov) researchgate.net | Prolonged in renal failure | Reported | Refers to other sources for values |

Detailed Research Findings:

Drug Interaction Research

Pharmacokinetic Interaction Mechanisms

Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion of acetohexamide, thereby affecting its concentration at the site of action.

Impact on this compound Metabolism (e.g., CYP2C9 Inhibition/Induction)

This compound undergoes extensive metabolism in the liver, primarily to its active metabolite, hydroxyhexamide (B1662111). This metabolite is reported to have greater hypoglycemic potency and a longer half-life than the parent compound, contributing to prolonged hypoglycemic effects. ncats.iounict.it Hepatic cytochrome P450 (CYP) enzymes, particularly CYP2C9, play a role in the metabolism of sulfonylureas, including this compound. diabetesjournals.org

Inhibition of CYP2C9 by co-administered drugs can decrease the metabolism of this compound, leading to elevated plasma levels and an increased risk of hypoglycemia. Examples of drugs that may inhibit CYP2C9 and potentially decrease this compound metabolism include fluconazole (B54011) and amiodarone. patsnap.com Conversely, induction of CYP2C9 could theoretically increase this compound metabolism, potentially reducing its efficacy, although specific inducers significantly impacting this compound have not been extensively detailed in the provided search results.

Beyond CYP enzymes, an enzyme catalyzing the reductive conversion of the acetoxy group of this compound to its secondary alcohol metabolite (hydroxyhexamide) has been identified in the cytosolic fraction of rabbit heart and human erythrocytes. nih.govnih.gov This enzyme, characterized as a carbonyl reductase, is inhibited by substances such as quercetin (B1663063) and phenobarbital (B1680315) in rabbit heart. nih.gov In human erythrocytes, known substrates of carbonyl reductase like menadione, daunorubicin, and ethacrynic acid were found to inhibit this compound reduction. nih.gov This suggests that interactions affecting this reductase enzyme could also influence this compound metabolism.

Some drugs have been shown to decrease the metabolism of this compound when combined, including Amlodipine, Amodiaquine, Amiodarone, Armodafinil, Asciminib, Asunaprevir, Atazanavir, Azelastine, Baclofen, Bexarotene, Bortezomib, Benzbromarone, Bortezomib, Clevidipine, Clopidogrel, Diacerein, and Enasidenib. drugbank.com Conversely, certain drugs like Anakinra, Apremilast, Bimekizumab, Bosentan, and Emapalumab may increase the metabolism of this compound. drugbank.com

Effects on Protein Binding Displacement

This compound is highly bound to plasma proteins, primarily human serum albumin (HSA), with approximately 90% protein binding reported. unict.itdrugbank.com This binding is crucial as only the unbound, or "free," fraction of the drug is pharmacologically active and available for metabolism and excretion. nih.gov this compound has been shown to bind at both Sudlow sites I and II on HSA. unl.edunih.gov

Interactions involving protein binding displacement occur when a co-administered drug competes with this compound for binding sites on plasma proteins, particularly albumin. diabetesjournals.orgnih.gov If a drug has a higher affinity for these binding sites than this compound, it can displace this compound, leading to an increase in the free fraction of this compound in the plasma. This transient increase in unbound drug can enhance its hypoglycemic effect and increase the risk of hypoglycemia. diabetesjournals.org

First-generation sulfonylureas, including this compound, which bond ionically to plasma proteins, are thought to have a higher risk of protein-binding drug interactions. diabetesjournals.org While many protein-displacing interactions were historically documented in vitro, their clinical significance has been debated, with many suspected interactions now reclassified as metabolism interactions. diabetesjournals.org However, protein binding displacement can be significant for drugs with rapid distribution, narrow safety margins, or nonlinear kinetics. diabetesjournals.org

Studies using high-performance affinity chromatography (HPAC) have investigated the binding of this compound to HSA, including the effects of glycation of HSA, which occurs in diabetes. unl.eduunl.edunih.gov Glycosylation of HSA can lower its ability to bind hypoglycemic drugs like this compound, potentially increasing the unbound drug concentration. nih.gov Fatty acids can also compete for binding sites on albumin and disturb the binding of this compound to glycated albumin. nih.gov

Drugs that have been reported to decrease the protein binding of this compound when combined include Aceclofenac, Acemetacin, Alclofenac, Aminophenazone, Antipyrine, Antrafenine, Benorilate, Benoxaprofen, Benzydamine, Bumadizone, Carprofen, Celecoxib, Dexketoprofen, and Diclofenac. drugbank.com

Alterations in Renal and Non-Renal Clearance

This compound is extensively metabolized in the liver, and its active metabolite, hydroxyhexamide, is primarily excreted by the kidneys. Alterations in renal function can significantly impact the elimination of hydroxyhexamide, leading to its accumulation and a prolonged hypoglycemic effect. medscape.com While the parent compound, this compound, is reported to be excreted unchanged in urine and feces, the primary route of elimination for the active metabolite is renal. biosynth.com

Drugs that affect renal function or compete for renal tubular secretion could potentially alter the clearance of hydroxyhexamide. Impaired renal function is a known risk factor for hypoglycemia in patients taking sulfonylureas, including this compound, due to reduced clearance of the active metabolite. medscape.comdrugs.com

Non-renal clearance mechanisms for this compound itself appear less significant compared to hepatic metabolism and renal excretion of its metabolite. While some sources mention excretion of unchanged this compound in urine and feces, the emphasis in pharmacokinetic descriptions is on hepatic metabolism. biosynth.com Therefore, interactions primarily affecting renal clearance would likely impact the active metabolite more significantly.

The serum concentration of this compound can be increased when combined with Cimetidine, while it can be decreased when combined with Enzalutamide and Alpelisib. drugbank.com

Pharmacodynamic Interaction Mechanisms

Pharmacodynamic interactions involve the combined effects of this compound and other drugs on glucose homeostasis, leading to either enhanced or diminished hypoglycemic action.

Synergistic Hypoglycemic Effects

Co-administration of this compound with other medications that also lower blood glucose levels can result in synergistic hypoglycemic effects, increasing the risk of hypoglycemia. nih.govthekingsleyclinic.com This can occur through various mechanisms, including increased insulin (B600854) secretion, enhanced insulin sensitivity, or reduced hepatic glucose production.

Other oral hypoglycemic agents, such as insulin and other sulfonylureas, can potentiate the risk of hypoglycemia when used concurrently with this compound. patsnap.comthekingsleyclinic.com Certain antibiotics, including sulfonamides and quinolones, have been reported to enhance the hypoglycemic action of this compound, increasing the risk of severe hypoglycemia. patsnap.com

Other drugs and substances that may increase the hypoglycemic effects of this compound include ACE inhibitors, 4-aminoquinolines, amylin analogs, anabolic steroids, fibrates, monoamine oxidase inhibitors (MAOIs), nonsteroidal anti-inflammatory drugs (NSAIDs), salicylates, selective serotonin (B10506) reuptake inhibitors (SSRIs), disopyramide, propoxyphene, quinine, quinidine, and ginseng. drugs.com These agents may act through mechanisms such as enhancing insulin sensitivity, stimulating insulin secretion, or inhibiting gluconeogenesis. drugs.com

Specific examples of drugs that may increase the hypoglycemic activities or therapeutic efficacy of this compound include Acarbose, Acebutolol, Acetazolamide, Acenocoumarol, Acetyl sulfisoxazole, Acetylsalicylic acid, Albiglutide, Alogliptin, Alprenolol, Aminosalicylic acid, Atenolol, Balsalazide, Benazepril, Benfluorex, Benmoxin, Bepridil, Betaxolol, Bexagliflozin, Bismuth subsalicylate, Bisoprolol, Canagliflozin, Caroxazone, Carvedilol, Celecoxib, Celiprolol, Cinoxacin, Ciprofibrate, Ciprofloxacin, Citalopram, Clarithromycin, Clofibrate, Exenatide, Enoxacin, and various beta-blockers like Acebutolol, Atenolol, Betaxolol, Bisoprolol, Carvedilol, Celiprolol, Labetalol, Metoprolol, Nadolol, Oxprenolol, Pindolol, Practolol, and Propranolol. unict.itdrugbank.comthekingsleyclinic.comunboundmedicine.comdrugbank.comdrugs.com

Cinnamon has also been suggested to have additive blood glucose-lowering effects when co-administered with antidiabetic drugs, potentially increasing the risk of hypoglycemia, although clinical data are conflicting. drugs.com

Antagonistic Effects on Hypoglycemic Action

Conversely, some medications can counteract the hypoglycemic effect of this compound, leading to hyperglycemia. This can occur through mechanisms that increase glucose production, decrease insulin sensitivity, or impair insulin secretion.

Drugs that increase blood glucose levels, such as corticosteroids, diuretics (e.g., thiazides), and sympathomimetics, can diminish this compound's effectiveness, potentially necessitating dosage adjustments. patsnap.comthekingsleyclinic.comunboundmedicine.comdrugs.com Corticosteroids like Beclomethasone dipropionate, Alclometasone, Amcinonide, Betamethasone, Betamethasone phosphate, and Ciclesonide have been reported to increase the risk or severity of hyperglycemia when combined with this compound. drugbank.com

Other drugs that may decrease the hypoglycemic activities or therapeutic efficacy of this compound include Acetophenazine, Albuterol, Alimemazine, Amitriptyline, Amitriptylinoxide, Amoxapine, Aripiprazole, Arsenic trioxide, Atazanavir, Baclofen, Bendroflumethiazide, Benzthiazide, Brexpiprazole, Bumetanide, Buserelin, Butaperazine, Butriptyline, Ceritinib, Clozapine, Diazoxide, Dibenzepin, Rifampin, and various beta-blockers. unict.itdrugbank.comunboundmedicine.comdrugs.com Beta-blockers, in addition to potentially masking hypoglycemia symptoms, can have complex effects on glucose metabolism, sometimes leading to decreased glucose tolerance or increased insulin resistance. drugs.com

Progesterone and other drugs that interfere with glucose metabolism can cause hyperglycemia, glucose intolerance, new-onset diabetes mellitus, or exacerbation of pre-existing diabetes. drugs.comdrugs.com Caution is advised when these drugs are prescribed to patients with diabetes, and close monitoring of glycemic control is recommended. drugs.comdrugs.com

Identification of Clinically Significant Drug-Drug Interactions

Clinically significant drug-drug interactions involving this compound primarily manifest as alterations in glucose homeostasis, leading to either enhanced hypoglycemic effects or, less commonly, counteracting its glucose-lowering action, resulting in hyperglycemia. Numerous drugs have been identified that can interact with this compound. uni.luwikipedia.org

Interactions leading to an increased risk of hypoglycemia are particularly noteworthy. Concomitant use of this compound with other hypoglycemic agents, such as insulin or other sulfonylureas, can potentiate the risk of hypoglycemia. uni.luwikipedia.org Certain antibiotics, including sulfonamides and quinolones, have also been shown to enhance the hypoglycemic action of this compound. uni.lucenmed.com Drugs that inhibit the hepatic enzyme CYP2C9, which is involved in the metabolism of this compound, can elevate this compound plasma levels, necessitating careful monitoring. uni.lumims.comnih.gov Examples of CYP2C9 inhibitors that may interact with this compound include fluconazole and amiodarone. uni.lumims.com

Nonsteroidal anti-inflammatory drugs (NSAIDs) represent another class of drugs known to interact with this compound. Phenylbutazone (B1037), in particular, has been shown to potentiate the hypoglycemic action of this compound. wikipedia.orgresearchgate.netnih.gov Research indicates that phenylbutazone can increase the serum concentrations of both this compound and its active metabolite, hydroxyhexamide. researchgate.net Proposed mechanisms for this interaction include competition for protein binding sites and inhibition of this compound metabolism and decreased renal excretion of its active metabolite. wikipedia.orgresearchgate.net Other NSAIDs, such as ibuprofen (B1674241) and naproxen, and salicylates can also enhance this compound's blood sugar-lowering effects, increasing the risk of hypoglycemia. wikipedia.orgcenmed.com Salicylates may affect protein binding and renal excretion. nih.gov

Beta-blockers, such as propranolol, can increase the therapeutic efficacy of this compound. wikidata.orgnih.gov Additionally, beta-blockers may mask the symptoms of hypoglycemia, making it more difficult for patients to recognize and manage low blood sugar episodes. nih.govfishersci.ca

Other drugs reported to increase the effect of sulfonylureas like this compound include dicumarol (B607108) and chloramphenicol. nih.govwikipedia.orgfishersci.ptmims.com Chloramphenicol can decrease the metabolism of this compound. mims.comfishersci.pt Fibrates such as gemfibrozil (B1671426) have also been associated with an increased risk of hypoglycemia when used with hypoglycemic agents. cenmed.comfishersci.fi Cimetidine, an H2 receptor antagonist, can increase the serum concentration of this compound. mims.com Sulfinpyrazone, a uricosuric agent, can decrease the metabolism of this compound. mims.com

Conversely, certain medications can counteract the hypoglycemic effect of this compound, potentially leading to hyperglycemia. These include drugs that increase blood glucose levels, such as corticosteroids, diuretics (e.g., thiazides), and sympathomimetics. uni.luwikipedia.orgnih.gov

The clinical significance of these interactions can vary, ranging from minor to major, requiring careful monitoring and potential dosage adjustments. wikipedia.org

The following table summarizes some of the clinically significant drug interactions identified with this compound and their reported effects and mechanisms:

| Interacting Drug Class/Compound | Effect on this compound's Action | Proposed Mechanism(s) |

| Other Sulfonylureas/Insulin | Increased hypoglycemic effect | Additive pharmacodynamic effect |

| Sulfonamides, Quinolones | Increased hypoglycemic effect | Enhanced hypoglycemic action |

| CYP2C9 Inhibitors (Fluconazole, Amiodarone, Chloramphenicol, Sulfinpyrazone) | Increased this compound plasma levels | Inhibition of hepatic metabolism |

| Phenylbutazone | Increased hypoglycemic effect | Increased this compound/metabolite levels, decreased clearance, protein binding displacement, metabolism inhibition |

| Other NSAIDs (Ibuprofen, Naproxen), Salicylates | Increased hypoglycemic effect | Enhanced blood sugar lowering, potential effects on protein binding and excretion |

| Beta-blockers (Propranolol, Atenolol, Metoprolol, etc.) | Increased hypoglycemic effect, Masking hypoglycemia symptoms | Increased therapeutic efficacy, Inhibition of hypoglycemia awareness |

| Dicumarol | Increased this compound effect | Potential increase in sulfonylurea effect |

| Chloramphenicol | Increased this compound effect | Decreased metabolism of this compound |

| Fibrates (Gemfibrozil, etc.) | Increased risk of hypoglycemia | Associated with increased hypoglycemia risk with hypoglycemic agents |

| Cimetidine | Increased this compound plasma levels | Increased serum concentration |

| Sulfinpyrazone | Increased this compound effect | Decreased metabolism of this compound |

| Corticosteroids, Diuretics, Sympathomimetics | Decreased hypoglycemic effect | Increased blood glucose levels |

| Alcohol | Increased risk of hypoglycemia | Potential additive blood glucose lowering effects |

| Cinnamon | Potential additive blood glucose lowering effects | May increase glucose uptake, glycogen (B147801) synthesis, insulin sensitivity |

Detailed research findings on the interaction between this compound and phenylbutazone have demonstrated that co-administration significantly increases the serum concentrations of both this compound and its active metabolite, (-)-hydroxyhexamide, in animal models. researchgate.net This increase in exposure contributes to the observed potentiation of the hypoglycemic effect. researchgate.net Studies have also investigated the binding of this compound to human serum albumin (HSA) and how this binding can be affected by factors such as glycation and the presence of fatty acids, which can be relevant in diabetic patients. fishersci.canih.gov Alterations in protein binding can influence the free fraction of this compound, potentially impacting its pharmacokinetics and pharmacodynamics. nih.gov

Understanding these clinically significant drug interactions and their mechanisms is crucial for the safe and effective use of this compound in the management of type 2 diabetes.

Toxicological and Safety Research

Carcinogenicity Studies

Long-term studies have been conducted to evaluate the carcinogenic potential of acetohexamide. In bioassays conducted by the National Cancer Institute, this compound was administered in the diet to Fischer 344 rats and B6C3F1 mice for extended periods nih.gov.

In these studies, groups of rats and mice of both sexes were fed diets containing different concentrations of this compound for 103 weeks nih.gov. Matched control groups received untreated diets nih.gov. Following the administration period, animals were observed for several additional weeks nih.gov.

The results of these bioassays indicated that under the conditions of the test, this compound was not carcinogenic for either Fischer 344 rats or B6C3F1 mice nih.gov. While lymphomas occurred at a higher incidence in dosed male mice compared to matched controls, these incidences were not statistically significant and are commonly observed in untreated B6C3F1 mice nih.gov.

Data from Carcinogenicity Studies:

| Species | Sex | Dose (ppm) | Duration (weeks) | Carcinogenicity Finding | Reference |

| Fischer 344 Rat | Male | 10,000, 20,000 | 103 | Not carcinogenic | nih.gov |

| Fischer 344 Rat | Female | 10,000, 20,000 | 103 | Not carcinogenic | nih.gov |

| B6C3F1 Mouse | Male | 6,359, 12,718 (TWA) | 103 | Not carcinogenic | nih.gov |

| B6C3F1 Mouse | Female | Not specified | 103 | Not carcinogenic | nih.gov |

*TWA: Time-weighted average dose.

Organ-Specific Toxicity Investigations (e.g., Hepatic, Renal, Testicular)

Investigations into organ-specific toxicity have explored the effects of this compound and related sulfonylureas on various organs, including the liver, kidneys, and testes chemsrc.comnih.gov.

Sulfonylureas, including this compound, are known to be rare causes of clinically apparent liver injury researchgate.net. The mechanism of liver injury associated with sulfonylureas is not fully understood but is suspected to be due to hypersensitivity researchgate.net. Cross-reactivity with reactions to sulfonamides can occur, although the pattern of injury differs researchgate.net.

Studies in male rats have shown that cadmium exposure can decrease the androgen-dependent metabolism of this compound in liver microsomes through its testicular toxicity nih.gov. Cadmium exposure induced hemorrhage and atrophy of the testes and significantly reduced serum testosterone (B1683101) levels in male rats nih.gov. This testicular damage indirectly affected the liver's ability to metabolize this compound nih.gov.

While the search results mention kidney and urinary bladder stone formation in the context of lead and cadmium exposure, a direct link to this compound causing renal toxicity was not explicitly detailed nih.gov. Information specifically on this compound's direct renal toxicity in the provided search results is limited.

Assessment of Acute Toxicity

Acute toxicity assessments provide information on the potential harmful effects of a substance after a single or short-term exposure. For this compound, acute toxicity data is available from studies in rodents chemsrc.comcaymanchem.comdrugbank.comontosight.ai.

The oral LD50 (Lethal Dose, 50% kill) values for this compound have been determined in rats and mice chemsrc.comdrugbank.comontosight.ai.

Acute Toxicity Data:

| Species | Route of Exposure | LD50 | Reference |

| Rat | Oral | >2 gm/kg (>2000 mg/kg) | chemsrc.comdrugbank.com |

| Mouse | Oral | >2500 mg/kg | drugbank.comontosight.ai |

| Rat | Oral (estimate) | 2,500 mg/kg (Calculation method) | caymanchem.com |

Symptoms of this compound overdose in humans can include hypoglycemia, characterized by hunger, nausea, anxiety, cold sweats, weakness, drowsiness, unconsciousness, and coma ontosight.ai.

Mechanisms of Toxicity and Contributing Factors (e.g., Cadmium exposure)

The primary mechanism of this compound's therapeutic effect involves stimulating insulin (B600854) release from pancreatic beta cells by binding to ATP-sensitive potassium channels ontosight.aidynamed.comnih.gov. In the context of toxicity, particularly overdose, this mechanism can lead to excessive insulin release and severe hypoglycemia dynamed.com.

As highlighted earlier, cadmium exposure has been identified as a contributing factor affecting this compound metabolism nih.gov. Cadmium's testicular toxicity in male rats leads to decreased serum testosterone levels, which in turn reduces the activity of the enzyme this compound reductase in liver microsomes nih.gov. This indicates an indirect mechanism by which cadmium exposure can influence the metabolism and potentially the toxicity profile of this compound.

The mechanism of sulfonylurea-induced liver injury is suspected to be hypersensitivity researchgate.net.

Synthesis and Structural Modification Research

Enzymatic Synthesis of Acetohexamide Derivatives

Enzymatic methods have been explored for the synthesis of specific stereoisomers of this compound derivatives, such as hydroxyhexamides and acetoxyhexamides. Research has demonstrated the enantioselective hydrolysis of (±)-4-(1-acetoxyethyl)-N-(cyclohexylcarbamoyl)-benzenesulfonamides using lipase (B570770) Amano P from Pseudomonas sp. in a water-saturated solvent. This process yielded (R)-4-(1-hydroxyethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide with high enantiomeric excess (ee) and the unreacted (S)-enantiomer. nih.gov Conversely, enantioselective esterification of the racemic hydroxy derivative with lipase Amano P in the presence of vinyl acetate (B1210297) provided the (R)-acetoxy derivative, also with high enantiomeric excess, and the unreacted (S)-hydroxy derivative. nih.gov

Another study utilized 'Acylase I' from Aspergillus melleus for the enantioselective acetylation of (±)-4-(1-hydroxyethyl)benzenesulfonamide. This enzymatic reaction in the presence of vinyl acetate successfully yielded both the (R)-acetoxy and (S)-hydroxy enantiomers with high enantiomeric purity. researchgate.net The absolute configuration of a metabolite, (-)-hydroxyhexamide, derived from this compound, was determined to be S through chemical methods including X-ray analysis. researchgate.net

Biocatalysis, employing enzymes for organic synthesis, is a strategic tool in the synthesis of active pharmaceutical ingredients (APIs), offering advantages such as superior stereoselectivity, chemoselectivity, and regioselectivity compared to chemical catalysts. acs.org

Synthesis and Hypoglycemic Activity of Metal Complexes

The interaction of sulfonylurea drugs, including this compound, with metal ions has been investigated, leading to the synthesis of metal complexes and the evaluation of their biological activities. Studies have reported the synthesis and hypoglycemic effects of complexes formed between this compound and Fe(II) and Co(II) ions. researchgate.net These studies indicated that the synthesized 2:1 (ligand:metal) complexes of this compound with Fe(II) and Co(II) exhibited greater hypoglycemic potency compared to the parent this compound drug alone. researchgate.net

Research on other sulfonylurea drugs, such as glibenclamide, has also involved the synthesis and characterization of complexes with various metal ions, including VO(IV), Mn(II), and Ag(I). sci-int.com These investigations into metal complexes of sulfonylureas are important for understanding the cooperation between metal ions and the ligand and exploring potential mechanisms of molecular biology. sci-int.com The role of metal elements in biological systems, particularly their potential in reducing blood sugar levels, has been recognized, with some metals like chromium, zinc, and vanadium showing antidiabetic potential and insulin-mimetic properties. sci-int.comresearchgate.net A study specifically mentioned a Copper(II) complex of this compound with pyridine (B92270), highlighting drug-metal interactions. acs.org

Investigation of Polymorphism and Tautomerism in Sulfonylurea Structures

Polymorphism and tautomerism are critical solid-state properties that can influence the physical and biological characteristics of drug molecules. Investigations into sulfonylurea structures, including through quantum chemical calculations, have aimed to understand their conformational and tautomeric preferences. researchgate.netnih.govacs.org

Quantum chemical calculations performed on model sulfonylureas have explored conformational preferences, indicating the existence of conformers with intramolecular hydrogen bonds that can be more stable in the gas phase. researchgate.netnih.govacs.org The energy differences between conformers can become negligible in solvent phases. researchgate.netnih.govacs.org